Isoplumericin

Description

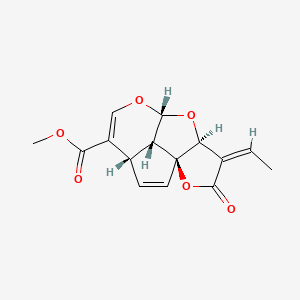

Isoplumericin (C₁₅H₁₄O₆) is a bioactive iridoid lactone isolated from plants of the Apocynaceae family, including Plumeria bicolor and Himatanthus sucuuba. It is a structural isomer of plumericin, differing in the spatial arrangement of its lactone and cyclopentane rings . This compound crystallizes as a white solid with a melting point of 196–198°C and exhibits significant antiparasitic, antimicrobial, and cytotoxic activities . Its mechanism of action against Leishmania donovani involves inducing apoptosis-like cell death in parasites, characterized by morphological changes such as loss of motility, flagellar detachment, and cytoplasmic condensation .

Structure

3D Structure

Properties

CAS No. |

31298-76-7 |

|---|---|

Molecular Formula |

C15H14O6 |

Molecular Weight |

290.27 g/mol |

IUPAC Name |

methyl (1S,4S,8R,10S,11Z,14S)-11-ethylidene-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate |

InChI |

InChI=1S/C15H14O6/c1-3-7-11-15(21-13(7)17)5-4-8-9(12(16)18-2)6-19-14(20-11)10(8)15/h3-6,8,10-11,14H,1-2H3/b7-3-/t8-,10-,11+,14-,15+/m1/s1 |

InChI Key |

VFXXNAVZODKBIW-SIEBBUFOSA-N |

SMILES |

CC=C1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O |

Isomeric SMILES |

C/C=C\1/[C@H]2[C@@]3(C=C[C@H]4[C@@H]3[C@@H](O2)OC=C4C(=O)OC)OC1=O |

Canonical SMILES |

CC=C1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Plumericin

Plumericin, the most closely related compound, shares the molecular formula (C₁₅H₁₄O₆) but differs in stereochemistry. The absolute configuration of plumericin was revised to (1R,5S,8S,9S,10S) via vibrational circular dichroism (VCD) and density functional theory (DFT) studies, confirming its structural distinction from isoplumericin . This stereochemical variance significantly impacts bioactivity (Table 1).

Other Iridoid Lactones

- Fulvoplumierin and Plumieride : Isolated from Plumeria rubra, these iridoids exhibit anti-inflammatory and hepatoprotective properties but lack antiparasitic potency comparable to this compound .

- Spirolactone Iridoids : Found in Himatanthus sucuuba, these compounds show DNA-damaging effects but lower specificity for Leishmania spp. than this compound .

Bioactivity Comparison

Table 1: Antiparasitic Activity Against Leishmania donovani

| Compound | IC₅₀ (Promastigote, µM) | IC₅₀ (Amastigote, µM) | Selectivity Index (CC₅₀/IC₅₀)* |

|---|---|---|---|

| This compound | 7.2 ± 0.08 | 4.1 ± 0.02 | 5.0 (J774G8 macrophages) |

| Plumericin | 3.17 ± 0.12 | 1.41 ± 0.03 | 7.6 (J774G8 macrophages) |

| Amphotericin B | 0.08 ± 0.02 | 0.06 ± 0.01 | 1.2 (HeLa cells) |

*Selectivity Index = Cytotoxic concentration (CC₅₀) / antiparasitic IC₅₀. Higher values indicate better safety profiles .

Key Findings:

Potency : Plumericin is 2.3-fold more potent than this compound against promastigotes and 2.9-fold against amastigotes, likely due to enhanced membrane permeability and target binding .

Cytotoxicity : this compound exhibits higher cytotoxicity (CC₅₀ = 20.6 µM) than plumericin (CC₅₀ = 24 µM), reducing its therapeutic window .

Mechanistic Differences : Plumericin induces rapid mitochondrial depolarization in Leishmania, while this compound primarily disrupts microtubule assembly .

Table 2: Anti-Mycobacterial Activity Against M. tuberculosis

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | 4.5 ± 0.21 | 6.8 ± 0.34 |

| Plumericin | 2.1 ± 0.12 | 3.6 ± 0.22 |

| Rifampicin | 0.02 ± 0.01 | 0.05 ± 0.02 |

Plumericin outperforms this compound against multi-drug-resistant (MDR) M. tuberculosis, with minimum inhibitory concentrations (MIC) 50% lower .

Structural-Activity Relationships (SAR)

- Lactone Ring : The α,β-unsaturated lactone in plumericin enhances electrophilic reactivity, enabling covalent binding to parasitic thiol groups (e.g., cysteine proteases) .

- Cyclopentane Substituents : Hydroxyl groups at C-8 and C-9 in plumericin improve solubility and target affinity compared to this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.